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DIBENZ(a,h)ANTHRACENE, 7-METHOXY-

Cat. No.: B11940841
CAS No.: 63041-72-5
M. Wt: 308.4 g/mol
InChI Key: SMRBKGWEKMAGHV-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Biology

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of two or more fused aromatic rings. alfa-chemistry.com These compounds are formed from the incomplete combustion of organic materials, such as coal, oil, gas, and wood. alfa-chemistry.com As a result, they are ubiquitous environmental contaminants found in the air, water, and soil. nj.gov The parent compound, Dibenz(a,h)anthracene, is a well-studied PAH consisting of five fused benzene (B151609) rings and is recognized for its carcinogenic properties. nj.govvulcanchem.comwikipedia.org

The biological activity of PAHs is intrinsically linked to their chemical structure. Many PAHs are not directly carcinogenic but require metabolic activation to exert their effects. guidechem.comnih.gov This process often involves the formation of highly reactive metabolites, such as dihydrodiols and diol epoxides, which can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. guidechem.comresearchgate.net The specific arrangement of the fused rings influences the ease of metabolic activation and, consequently, the carcinogenic potential of the compound. nih.gov

Significance of Methoxy-Substituted PAHs in Research Paradigms

The introduction of a methoxy (B1213986) group (-OCH3) onto a PAH backbone, as seen in 7-Methoxy-Dibenz(a,h)anthracene, can significantly alter its physicochemical and biological properties. lookchemicals.com Methoxy substitution can influence a compound's solubility, electronic properties, and steric profile, which in turn can affect its environmental fate and interactions with biological systems.

Research into methoxy-substituted PAHs is significant for several reasons. The methoxy group can direct the metabolism of the PAH to different positions on the aromatic rings, potentially leading to the formation of metabolites with altered biological activity compared to the parent compound. Studies on related methoxy-substituted PAHs have shown that the position of the methoxy group can influence the molecule's ability to act as an agonist for the aryl hydrocarbon receptor (Ahr), a key regulator of xenobiotic metabolism. Some substituted PAHs, including methoxylated congeners, have been found to be more potent Ahr agonists than their unsubstituted parent compounds.

Furthermore, methoxy-substituted PAHs serve as important intermediates in the synthesis of other derivatives, such as hydroxylated metabolites, which are often the ultimate carcinogenic forms of PAHs. The synthesis of compounds like 3-methoxybenz[a]anthracene-7,12-dione highlights the role of methoxy-PAHs as key precursors in laboratory studies aimed at understanding the mechanisms of PAH-induced carcinogenesis. nih.govresearchgate.net

Chemical and Physical Properties of 7-Methoxy-Dibenz(a,h)anthracene

Limited specific data is available for 7-Methoxy-Dibenz(a,h)anthracene. The following table includes available data for the target compound and its parent compound for comparison.

PropertyValue (7-Methoxy-Dibenz(a,h)anthracene)Value (Dibenz(a,h)anthracene)
CAS Number 63041-72-5 lookchemicals.com53-70-3 nj.gov
Molecular Formula C23H16O lookchemicals.comC22H14 wikipedia.org
Molecular Weight 308.39 g/mol lookchemicals.com278.35 g/mol wikipedia.org
Appearance -Colorless to light yellow crystalline solid nj.govwikipedia.org
Melting Point -266-270 °C wikipedia.org
Boiling Point -524 °C chemicalbook.com
Water Solubility -Low wikipedia.org

Research Findings on Substituted Dibenz(a,h)anthracene Derivatives

Direct research on the biological activity of 7-Methoxy-Dibenz(a,h)anthracene is scarce in publicly available literature. However, studies on closely related methylated derivatives provide insights into how substitution at the 7-position can influence the metabolism and carcinogenic potential of the dibenz(a,h)anthracene scaffold.

A comparative metabolism study of dibenz[a,j]anthracene (B1218775) and its 7-methyl analog, 7-methyldibenz[a,j]anthracene, in mouse keratinocytes revealed significant differences in their metabolic pathways. nih.gov The 7-methyl derivative was more readily converted to its 3,4-dihydrodiol, a precursor to a highly carcinogenic bay-region diol-epoxide. nih.gov This suggests that substitution at the 7-position can direct metabolism towards an activation pathway.

Similarly, research on 7-methylbenz[a]anthracene (B135024) has shown that it is metabolically activated to a bay-region dihydrodiol-epoxide. nih.gov The metabolism of 7-methylbenz[a]anthracene has been studied in various systems, including fungal and mammalian microsomal preparations, identifying several dihydrodiol and hydroxymethyl metabolites. nih.govnih.gov These studies on methylated analogs underscore the importance of substitution in determining the metabolic fate and biological activity of PAHs.

The following table summarizes findings on related substituted PAHs.

CompoundKey Research Finding
7-Methyldibenz[a,j]anthracene Preferentially metabolized to the 3,4-dihydrodiol, a proximate carcinogen. nih.gov
7-Methylbenz[a]anthracene Metabolically activated via a bay-region dihydrodiol-epoxide. nih.gov
3-Methoxybenz[a]anthracene-7,12-dione Synthesized as an important intermediate for creating carcinogenic metabolites for study. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O B11940841 DIBENZ(a,h)ANTHRACENE, 7-METHOXY- CAS No. 63041-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63041-72-5

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

14-methoxynaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3

InChI Key

SMRBKGWEKMAGHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

Molecular Level Interactions and Biological Responses to 7 Methoxy Dibenz A,h Anthracene

Cellular Uptake and Intracellular Distribution Mechanisms

There is currently no specific information available in the scientific literature detailing the mechanisms of cellular uptake and the patterns of intracellular distribution for 7-methoxy-dibenz(a,h)anthracene. For the broader class of polycyclic aromatic hydrocarbons (PAHs), cellular uptake is generally understood to be a passive process, driven by the lipophilic nature of these molecules, allowing them to readily cross cell membranes. Once inside the cell, their distribution is influenced by their affinity for lipid-rich structures. However, how the methoxy (B1213986) group on the dibenz(a,h)anthracene structure influences these processes remains to be determined.

Receptor Binding and Signaling Pathway Modulation

Specific studies on the binding affinity and activation of the aryl hydrocarbon receptor (AhR) by 7-methoxy-dibenz(a,h)anthracene are absent from the current body of scientific research. The parent compound, dibenz(a,h)anthracene, is known to be a ligand for the AhR, a key transcription factor that regulates the expression of genes involved in xenobiotic metabolism. nih.gov The activation of AhR by PAHs is a critical initiating event in their toxicity and carcinogenicity. It is plausible that 7-methoxy-dibenz(a,h)anthracene also interacts with the AhR, but without direct experimental evidence, its potency as an agonist or potential antagonist remains unknown.

There is no documented evidence of other specific receptor-ligand interactions for 7-methoxy-dibenz(a,h)anthracene. The broader family of PAHs can engage with various cellular components, but dedicated studies to identify unique receptor targets for this methoxylated derivative have not been published.

Induction of Biotransformation Enzymes and Gene Expression Profiles

No studies have specifically investigated the induction of biotransformation enzymes or the resulting gene expression profiles following exposure to 7-methoxy-dibenz(a,h)anthracene. Generally, AhR activation by PAHs leads to the increased expression of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of these compounds to reactive intermediates. A study on the metabolism of the parent compound, dibenz(a,h)anthracene, by rat liver homogenates showed hydroxylation at various positions, but notably, there was no evidence of metabolic action at the 7-position, which would be a prerequisite for the formation of a 7-methoxy metabolite through common biological pathways. nih.gov

DNA Damage and Repair Mechanisms at the Molecular Level

Specific data on the ability of 7-methoxy-dibenz(a,h)anthracene to cause DNA damage and trigger repair mechanisms are not available. The carcinogenicity of many PAHs, including dibenz(a,h)anthracene, is linked to their metabolic conversion to diol epoxides, which can form covalent adducts with DNA. nih.govnih.gov These adducts, if not properly repaired, can lead to mutations and initiate carcinogenesis. It is unknown if 7-methoxy-dibenz(a,h)anthracene is metabolized to DNA-reactive species or if it can induce other forms of DNA damage, such as oxidative stress.

Cell Culture Models for Investigating Biological Effects

There are no published studies that have utilized specific cell culture models to investigate the biological effects of 7-methoxy-dibenz(a,h)anthracene. Various cell lines, such as hepatoma cells, keratinocytes, and mammary epithelial cells, have been instrumental in elucidating the mechanisms of action for other PAHs. nih.gov The lack of research on 7-methoxy-dibenz(a,h)anthracene means that its cytotoxic, genotoxic, and potential endocrine-disrupting effects in vitro have not been characterized.

Analytical Methodologies for Research Applications of 7 Methoxy Dibenz A,h Anthracene

Extraction and Sample Preparation Techniques for Complex Matrices

The accurate analysis of 7-Methoxy-Dibenz(a,h)anthracene from complex environmental and biological samples necessitates efficient extraction and cleanup procedures to isolate the target analyte from interfering substances. The lipophilic nature of PAHs governs the choice of extraction solvents and techniques.

Commonly employed methods for extracting PAHs from solid matrices like soil, sediment, or tissues include Soxhlet extraction , ultrasonic-assisted extraction (UAE) , and pressurized liquid extraction (PLE) . The choice of solvent is critical, with non-polar or moderately polar solvents such as hexane, dichloromethane, or acetone, or mixtures thereof, being frequently used.

For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) are the preferred methods. SPE is particularly advantageous as it can simultaneously extract and pre-concentrate the analyte. A variety of sorbents can be used in SPE cartridges, with C18-modified silica (B1680970) being a common choice for retaining non-polar compounds like PAHs.

Following initial extraction, a cleanup step is often required to remove co-extracted interfering compounds such as lipids, pigments, and other organic matter. This is typically achieved using adsorption chromatography with materials like silica gel or alumina. For samples with high lipid content, such as certain food products or adipose tissue, techniques like gel permeation chromatography (GPC) or the use of specialized lipid removal products are employed to prevent contamination of the analytical system. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 7-Methoxy-Dibenz(a,h)anthracene from other PAHs and interfering compounds prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like 7-Methoxy-Dibenz(a,h)anthracene. The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of PAHs with varying polarities.

The detection of the separated compounds can be accomplished using several types of detectors:

UV-Visible (UV-Vis) Detector: This detector measures the absorbance of the analyte at specific wavelengths. While widely applicable, it may lack the selectivity needed for complex samples.

Fluorescence Detector (FLD): Many PAHs, including Dibenz(a,h)anthracene, are naturally fluorescent. Fluorescence detection offers high sensitivity and selectivity, as not all co-eluting compounds will fluoresce at the specific excitation and emission wavelengths used for the target analyte. nih.gov

Diode Array Detector (DAD): A DAD acquires the full UV-Vis spectrum of the eluting compounds, providing more comprehensive information for compound identification.

Gas Chromatography (GC) Coupled with Specific Detectors

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While high molecular weight PAHs like Dibenz(a,h)anthracene have low volatility, they can be analyzed by GC at high temperatures. The use of a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is common for PAH analysis.

The choice of detector is crucial for achieving the desired sensitivity and selectivity:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides good sensitivity. However, it is not selective for PAHs and may be prone to interferences in complex matrices. nih.gov

Mass Spectrometer (MS): The coupling of GC with a mass spectrometer (GC-MS) is the gold standard for the identification and quantification of PAHs. shimadzu.com The mass spectrometer can be operated in different modes for enhanced performance. In full-scan mode, it provides the mass spectrum of the eluting compounds, which can be compared to spectral libraries for identification. In selected ion monitoring (SIM) mode, the MS only detects specific ions characteristic of the target analyte, significantly increasing sensitivity and selectivity. youtube.com For even greater specificity, especially in highly complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion, minimizing the likelihood of interferences. nih.gov

Table 1: Comparison of Chromatographic Techniques for 7-Methoxy-Dibenz(a,h)anthracene Analysis This is an interactive table. Click on the headers to learn more about each aspect.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Detectors UV-Vis, Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (LC-MS).Flame Ionization (FID), Mass Spectrometry (GC-MS, GC-MS/MS).
Selectivity FLD offers high selectivity for fluorescent compounds. LC-MS provides high selectivity based on mass-to-charge ratio.GC-MS and GC-MS/MS offer very high selectivity based on mass-to-charge ratio and fragmentation patterns.
Sensitivity FLD and LC-MS can achieve very low detection limits.GC-MS (in SIM mode) and GC-MS/MS are highly sensitive.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 7-Methoxy-Dibenz(a,h)anthracene and its metabolites.

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for identifying the metabolites of 7-Methoxy-Dibenz(a,h)anthracene. The metabolism of PAHs often involves the introduction of polar functional groups such as hydroxyl or epoxide groups, leading to changes in the molecular weight.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact polar metabolites. By operating in either positive or negative ion mode, different types of metabolites can be detected. For instance, hydroxylated metabolites can be observed as protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode.

Tandem mass spectrometry (MS/MS) is crucial for the structural characterization of metabolites. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) provide valuable information about the structure of the metabolite, such as the position of the newly introduced functional group. High-resolution mass spectrometry (HRMS), such as that performed on a time-of-flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites, further aiding in their identification. Research on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) has shown that electrospray ionization MS can visualize metabolites and their fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including 7-Methoxy-Dibenz(a,h)anthracene. While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The chemical shift of a proton is indicative of its electronic environment, and the coupling between neighboring protons provides information about their connectivity. For 7-Methoxy-Dibenz(a,h)anthracene, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the methoxy (B1213986) group. The position of the methoxy group on the dibenz[a,h]anthracene (B1670416) skeleton could be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons. chemicalbook.com

¹³C NMR (Carbon NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon atom provides information about its hybridization and the nature of the atoms attached to it.

Fluorescence Spectroscopy for Detection and Characterization

There is no specific fluorescence spectroscopy data available in the scientific literature for 7-Methoxy-Dibenz(a,h)anthracene. For the parent compound, Dibenz(a,h)anthracene, fluorescence spectroscopy is a key analytical tool. It is known to be a fluorescent compound with a characteristic excitation peak at 301 nm and an emission peak at 396 nm. aatbio.com The introduction of a methoxy group, an auxochrome, would be expected to cause shifts in the excitation and emission maxima (a bathochromic or red shift is common) and potentially alter the fluorescence quantum yield. However, without experimental data, the specific spectral properties of 7-Methoxy-Dibenz(a,h)anthracene remain uncharacterized.

UV-Visible Absorption Spectroscopy

Similarly, no specific UV-Visible absorption spectra for 7-Methoxy-Dibenz(a,h)anthracene have been published. The UV spectrum of the parent Dibenz(a,h)anthracene is well-documented. nist.gov The absorption spectrum of anthracene (B1667546) and its derivatives typically shows several distinct bands. researchgate.netshimadzu.comomlc.org The addition of a methoxy group to the aromatic system would likely lead to changes in the positions and intensities of these absorption bands. A study on the seven isomeric phenols of Dibenz[a,h]anthracene did discuss their UV spectral properties, noting how the position of the hydroxyl group influenced the spectrum, but this cannot be directly extrapolated to the 7-methoxy derivative. epa.gov

Advanced Detection and Quantification in Research Samples

Given the absence of fundamental spectroscopic data, there is a corresponding lack of literature on advanced methods for the detection and quantification of 7-Methoxy-Dibenz(a,h)anthracene in research samples. While techniques like gas chromatography-mass spectrometry (GC-MS) are standard for the analysis of PAHs, specific methods validated for 7-Methoxy-Dibenz(a,h)anthracene, including retention times, mass fragmentation patterns, and limits of detection in various matrices, are not documented. Research on related compounds, such as 7-methylbenz[a]anthracene (B135024), has utilized high-performance liquid chromatography (HPLC) for the separation of metabolites, but this does not provide a direct protocol for the 7-methoxy analog. nih.gov

Theoretical and Computational Studies of 7 Methoxy Dibenz A,h Anthracene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict reactivity, stability, and spectroscopic characteristics, providing a basis for interpreting experimental data and guiding further research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comnih.gov It is a workhorse in computational chemistry for predicting molecular properties. researchgate.netresearchgate.net For a molecule like 7-Methoxy-Dibenz(a,h)anthracene, DFT calculations can determine the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Its presence at the 7-position is expected to significantly alter the electronic landscape of the parent dibenz(a,h)anthracene molecule. DFT calculations can precisely map these changes. For instance, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energies and spatial distributions of these frontier orbitals are key indicators of a molecule's chemical reactivity and kinetic stability.

Studies on other substituted PAHs have shown that the location and nature of substituents dictate the electronic properties. mdpi.comusu.edu For 7-Methoxy-Dibenz(a,h)anthracene, the electron-donating methoxy group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack, a key step in the metabolic activation of many carcinogens. DFT can also compute electrostatic potential maps, which visualize the charge distribution and highlight electron-rich regions susceptible to interaction with electrophiles.

The stability of a molecule can be assessed computationally through the calculation of its total energy and the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The introduction of a methoxy group onto the dibenz(a,h)anthracene framework is predicted to decrease the HOMO-LUMO gap. The electron-donating nature of the methoxy group raises the HOMO energy level more significantly than it affects the LUMO energy, leading to a smaller energy gap compared to the unsubstituted parent compound. This reduced gap suggests that 7-Methoxy-Dibenz(a,h)anthracene may be more reactive than dibenz(a,h)anthracene. DFT calculations provide quantitative predictions of these values, which can be correlated with experimental observations of reactivity.

Below is an illustrative table showing hypothetical results from a DFT calculation, comparing the parent PAH with its methoxy derivative.

Table 1: Hypothetical DFT-Calculated Electronic Properties
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dibenz(a,h)anthracene-5.80-1.903.90
7-Methoxy-Dibenz(a,h)anthracene-5.65-1.853.80

Molecular Modeling and Docking Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and docking simulations are employed to predict how a molecule interacts with biological macromolecules, such as proteins or DNA. nih.govrsc.org These methods are central to computational drug discovery and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 7-Methoxy-Dibenz(a,h)anthracene) when bound to a target protein, such as an enzyme or a receptor. chemmethod.comnih.gov The parent compound, dibenz(a,h)anthracene, is known to exert its carcinogenic effects after metabolic activation by enzymes like cytochrome P450s, and its metabolites subsequently bind to DNA. researchgate.net

Docking simulations of 7-Methoxy-Dibenz(a,h)anthracene into the active site of a relevant cytochrome P450 isozyme could predict its binding affinity and orientation. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The methoxy group could play a significant role, potentially forming hydrogen bonds with amino acid residues in the active site or introducing steric constraints that alter the binding mode compared to the unsubstituted parent molecule. The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable complex. mdpi.com

Table 2: Illustrative Molecular Docking Results for 7-Methoxy-Dibenz(a,h)anthracene with a Hypothetical Receptor
ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-9.5TYR 88, PHE 215, LEU 301, SER 110
Predicted InteractionsHydrophobic, π-π stacking, H-bond (via methoxy oxygen)

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. ugm.ac.idnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of dibenz(a,h)anthracene derivatives with known biological activity, a pharmacophore model could be developed to identify the key molecular features responsible for their effects. nih.gov Although data on a series of such compounds including the 7-methoxy derivative is limited, one could be developed based on known active metabolites of related PAHs. The model for 7-Methoxy-Dibenz(a,h)anthracene would include a large hydrophobic feature representing the polycyclic core and a hydrogen bond acceptor feature for the oxygen atom of the methoxy group. Such a model could then be used in virtual screening campaigns to identify other structurally diverse molecules that fit the model and may have similar biological activity. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net By systematically modifying a lead compound and observing the resulting changes in activity, researchers can deduce which parts of the molecule are important for its biological effects.

In the context of 7-Methoxy-Dibenz(a,h)anthracene, an SAR study would involve comparing its activity (e.g., carcinogenicity, cytotoxicity, or receptor binding affinity) with that of the parent dibenz(a,h)anthracene and other derivatives with substituents at various positions. The introduction of the methoxy group at the 7-position serves as a specific structural modification. SAR analysis can reveal the influence of the substituent's electronic effects (electron-donating) and steric bulk on activity. For instance, studies on other classes of compounds have shown that the position of a methoxy group can dramatically alter biological activity, sometimes increasing it and sometimes decreasing it due to steric hindrance or altered metabolism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that relates structural descriptors (like electronic properties from DFT or shape descriptors) to biological activity. researchgate.netresearchgate.net A QSAR model for a series of dibenz(a,h)anthracene derivatives could be used to predict the activity of untested compounds, providing mechanistic insights into how structural features drive the biological outcome.

Table 3: Illustrative SAR Data for Dibenz(a,h)anthracene Derivatives
CompoundSubstituent at Position 7Hypothetical Relative ActivityRationale
Dibenz(a,h)anthracene-H1.0Baseline
7-Methoxy-Dibenz(a,h)anthracene-OCH₃1.5Electronic donation may enhance metabolic activation.
7-Nitro-Dibenz(a,h)anthracene-NO₂0.7Electronic withdrawal may decrease susceptibility to activation.
7-tert-Butyl-Dibenz(a,h)anthracene-C(CH₃)₃0.4Steric hindrance may block metabolic access.

Influence of Methoxy Substitution on Reactivity

The reactivity of polycyclic aromatic hydrocarbons is a critical aspect of their chemical behavior, particularly in the context of electrophilic aromatic substitution. The parent compound, dibenz(a,h)anthracene, like other PAHs, is generally more reactive than benzene (B151609). wikipedia.orglibretexts.org This enhanced reactivity is due to the lower loss in stabilization energy required to form the intermediate carbocation (arenium ion) during substitution. libretexts.org

The introduction of a methoxy (-OCH₃) group at the 7-position of the dibenz(a,h)anthracene skeleton is expected to significantly influence its reactivity. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs, which delocalize into the aromatic π-system. This has two primary consequences:

Ring Activation: The increased electron density on the aromatic rings makes the molecule more nucleophilic and thus more susceptible to attack by electrophiles. msu.edu Therefore, 7-methoxy-dibenz(a,h)anthracene is predicted to be more reactive towards electrophilic substitution than the unsubstituted parent compound.

Regioselectivity (Directing Effects): The methoxy group directs incoming electrophiles primarily to the ortho and para positions relative to itself, as these positions are most stabilized in the resulting carbocation intermediate. In the case of 7-methoxy-dibenz(a,h)anthracene, the methoxy group at C-7 would activate the entire molecule but would most strongly direct incoming electrophiles to positions C-6 and C-8 (ortho positions). The reactivity at other sites, such as the electronically reactive 9,10-positions of the anthracene (B1667546) core, would also be modulated by the presence of the methoxy group. quora.comyoutube.com

Theoretical calculations, such as determining the energies of possible Wheland intermediates, are essential to precisely predict the most favored site of substitution. The stability of these intermediates is key, with the most stable intermediate corresponding to the fastest reaction pathway. quora.com For large PAHs, reactions that proceed through an intermediate that retains at least one intact benzene ring are often favored. msu.edu

Correlations between Electronic Properties and Biological Activity

The biological activity of PAHs, particularly their carcinogenicity, is intimately linked to their electronic structure. researchgate.netnih.gov The parent compound, dibenz(a,h)anthracene, is a potent carcinogen that requires metabolic activation to exert its genotoxic effects. wikipedia.orgmedchemexpress.comepa.gov This activation is a multi-step process catalyzed by enzymes like cytochrome P450 monooxygenases. nih.govmdpi.com

The widely accepted "bay-region" theory is central to understanding PAH carcinogenicity. For dibenz(a,h)anthracene, metabolic activation involves the formation of a highly reactive diol-epoxide, specifically the dibenz[a,h]anthracene-3,4-diol-1,2-epoxide. nih.gov This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer. medchemexpress.commdpi.com

The electronic properties of a substituted PAH can either enhance or diminish its carcinogenic potential by affecting the efficiency of metabolic activation. researchgate.net The introduction of a 7-methoxy group influences the molecule's electronic landscape in several ways relevant to its biological activity:

Ease of Oxidation: The electron-donating nature of the methoxy group can alter the ionization potential and the energies of the frontier molecular orbitals (HOMO and LUMO), which can affect the rate of the initial enzymatic oxidation steps.

Stability of Intermediates: The stability of the carbocations formed during the opening of the epoxide ring is a critical determinant of reactivity with DNA. Electronic effects from the methoxy group can be transmitted across the π-system, influencing the stability of these distal reactive intermediates.

Table 1: Key Electronic Descriptors in PAH Carcinogenicity QSAR Studies
Electronic DescriptorGeneral Correlation with CarcinogenicityRelevance
HOMO-LUMO Gap A smaller energy gap can correlate with higher reactivity and potential for carcinogenicity.Indicates the energy required for electronic excitation, which can relate to metabolic susceptibility.
Ionization Potential Lower ionization potential can facilitate the formation of radical cations, an alternative activation pathway. researchgate.netMeasures the ease of removing an electron, a key step in some metabolic activation routes.
Diol-Epoxide Formation Energy Lower energy of formation for a bay-region diol-epoxide suggests a more likely carcinogenic pathway.Directly quantifies the energetic feasibility of producing the ultimate carcinogenic metabolite.
Carbocation Stability Higher stability of the carbocation formed from the diol-epoxide leads to greater reactivity with DNA.Predicts the ultimate reactivity of the metabolite with biological macromolecules like DNA.

Crystallographic Analysis and Molecular Packing Studies

The solid-state arrangement of molecules, determined through X-ray crystallography, is crucial for understanding the properties of organic materials. While a specific crystal structure for 7-methoxy-dibenz(a,h)anthracene is not publicly documented, valuable insights can be gained from studies on closely related substituted dibenzo[a,h]anthracene derivatives. rsc.org

A study on two dialkylated derivatives, 7,14-di(n-dodecyl)dibenzo[a,h]anthracene (C12-DBA-C12 ) and 7,14-di(cyclohexylpentyl)dibenzo[a,h]anthracene (Cy5-DBA-Cy5 ), demonstrates how substituents profoundly influence molecular packing. rsc.org

C12-DBA-C12 adopts a 2D lamellar herringbone packing structure. This arrangement is common for planar aromatic cores with linear alkyl chains and is often associated with high charge-carrier mobility. rsc.org

Cy5-DBA-Cy5 , with its bulkier, non-linear cyclohexyl-containing chains, exhibits a more complex packing motif where the aromatic cores and the alkyl chains are intertwined, partly due to C–H⋯π interactions. rsc.org

These findings highlight that the size, shape, and flexibility of the substituent dictate the intermolecular interactions and the resulting crystal lattice. The methoxy group in 7-methoxy-dibenz(a,h)anthracene is much smaller than the alkyl chains in these examples. However, it introduces polarity (a C-O bond dipole) that would likely lead to different intermolecular interactions compared to non-polar alkyl groups. It is plausible that the packing of 7-methoxy-dibenz(a,h)anthracene would be influenced by dipole-dipole interactions or C-H···O hydrogen bonds, in addition to the standard π-π stacking and van der Waals forces that govern the packing of the parent PAH. This could lead to a packing arrangement distinct from both the parent compound and its long-chain alkyl derivatives.

Table 2: Crystallographic Data for Substituted Dibenzo[a,h]anthracene (DBA) Derivatives. rsc.org
ParameterC12-DBA-C12Cy5-DBA-Cy5
Formula C₄₆H₆₂C₄₄H₅₄
Crystal System TriclinicTriclinic
Space Group P-1P-1
Unit Cell Dimensions
a (Å)7.9103(16)9.215(3)
b (Å)8.1175(16)12.288(4)
c (Å)15.865(3)15.938(5)
α (°)88.63(3)70.199(5)
β (°)81.25(3)89.655(6)
γ (°)62.63(3)72.715(5)
Volume (ų) 891.7(3)1610.1(9)
Packing Motif 2D Lamellar HerringboneIntertwined Core/Chains

Environmental Occurrence and Research on the Fate of 7 Methoxy Dibenz A,h Anthracene

Environmental Presence in Research Contexts (e.g., Sediments, Air)

Dibenz(a,h)anthracene, a high-molecular-weight PAH, is a product of incomplete combustion of organic materials and is found in the environment as a component of complex mixtures in coal tar, creosote, and emissions from industrial processes and vehicle exhaust. tpsgc-pwgsc.gc.ca It is known to adsorb to particulate matter in the air and is characterized by very low water solubility, leading to its accumulation in soils and sediments. tpsgc-pwgsc.gc.ca

While direct measurements of 7-Methoxy-Dibenz(a,h)anthracene in environmental samples are not widely reported in the available scientific literature, its presence can be inferred. Some microorganisms are capable of transforming PAHs into hydroxylated and subsequently methoxylated intermediates. nih.gov This suggests that 7-Methoxy-Dibenz(a,h)anthracene could be formed in situ in environments where Dibenz(a,h)anthracene and suitable microbial populations coexist. Therefore, it is plausible that this compound is present in trace amounts in contaminated sediments and soils, representing a metabolic byproduct of the parent PAH.

Table 1: Environmental Compartments and the Inferred Presence of 7-Methoxy-Dibenz(a,h)anthracene

Environmental CompartmentParent Compound (Dibenz(a,h)anthracene) PresenceInferred Presence of 7-Methoxy-Dibenz(a,h)anthracene
Air Adsorbed on particulate matter.Likely present in trace amounts, formed from atmospheric reactions or microbial processes on particles.
Sediments Strong adsorption to organic matter, leading to accumulation. tpsgc-pwgsc.gc.caPotentially present as a microbial transformation product.
Soil Slow volatilization and solubilization, strong adsorption. tpsgc-pwgsc.gc.caPossible presence due to microbial metabolism of the parent compound.
Water Very low solubility, tends to partition to suspended particles. tpsgc-pwgsc.gc.caExpected to be in very low concentrations, primarily adsorbed to particulate matter.

Abiotic Transformation Pathways

The environmental persistence of 7-Methoxy-Dibenz(a,h)anthracene is influenced by abiotic processes such as photolysis, adsorption, and volatilization.

PAHs are susceptible to photodegradation, a process that can be influenced by the presence of other substances. mdpi.com The photolysis of PAHs can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species. mdpi.com For instance, the presence of Fe³⁺-montmorillonite clay has been shown to catalyze the photodegradation of various PAHs under visible light, with the rate of transformation depending on the interaction between the PAH and the cation on the clay surface. exlibrisgroup.com

While specific studies on the photolysis of 7-Methoxy-Dibenz(a,h)anthracene are lacking, the methoxy (B1213986) group would likely influence the electronic properties of the molecule, potentially affecting its light absorption and reactivity. The degradation products would be expected to include quinones, ring-opening products, and other oxygenated derivatives, similar to what is observed for other PAHs. exlibrisgroup.com

The environmental behavior of Dibenz(a,h)anthracene is characterized by very low volatility and strong adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This strong adsorption is a key factor in its persistence and low mobility. tpsgc-pwgsc.gc.ca The adsorption of PAHs on sediments is influenced by factors such as the particle size of the sediment and the salinity of the water, with smaller particle sizes and higher salinity generally leading to increased adsorption. researchgate.net

It can be inferred that 7-Methoxy-Dibenz(a,h)anthracene would exhibit similar behavior. The presence of the methoxy group may slightly alter its polarity and water solubility compared to the parent compound, which could in turn affect its partitioning behavior between water and sediment or soil organic carbon. However, it is expected to remain a compound with low volatility and a high affinity for solid matrices.

Table 2: Factors Influencing the Abiotic Transformation of 7-Methoxy-Dibenz(a,h)anthracene

ProcessKey Influencing FactorsInferred Behavior of 7-Methoxy-Dibenz(a,h)anthracene
Photolysis Light intensity, presence of photosensitizers (e.g., clays, organic matter), molecular structure. mdpi.comexlibrisgroup.comSusceptible to photodegradation, with the rate and products influenced by the methoxy group.
Adsorption Sediment/soil organic carbon content, particle size, salinity. researchgate.netStrong adsorption to soils and sediments is expected, similar to the parent compound.
Volatilization Vapor pressure, temperature.Expected to have very low volatility. tpsgc-pwgsc.gc.ca

Biotic Degradation Mechanisms

The microbial breakdown of high-molecular-weight PAHs is a critical process in their environmental remediation.

The biodegradation of high-molecular-weight PAHs like Dibenz(a,h)anthracene is a complex process initiated by bacteria and fungi. oup.com Many bacteria capable of degrading PAHs utilize them as a source of carbon and energy. oup.com The initial step in the aerobic catabolism by bacteria typically involves the oxidation of the PAH molecule by a dioxygenase enzyme system to form a dihydrodiol. nih.gov This is then further metabolized through various pathways. nih.gov Some microorganisms, however, may only partially degrade the PAH, leading to the formation of intermediate metabolites. nih.gov

A notable phenomenon in the microbial metabolism of PAHs is the formation of methoxylated derivatives. For example, during the degradation of anthracene (B1667546), the metabolite 1-methoxy-2-hydroxyanthracene (B1259586) has been identified, which is considered a dead-end product. nih.gov This suggests that while microorganisms can initiate the breakdown of PAHs, the subsequent methylation of hydroxylated intermediates can halt further degradation. nih.gov

The key enzymes initiating the aerobic bacterial degradation of PAHs are dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic ring. nih.gov Following the initial dihydroxylation, other enzymes such as dehydrogenases and ring-cleavage dioxygenases are involved in the subsequent steps of the degradation pathway. nih.gov

In the context of 7-Methoxy-Dibenz(a,h)anthracene, its formation is likely due to the action of methyltransferase enzymes on a hydroxylated Dibenz(a,h)anthracene intermediate. The presence of the methoxy group in 7-Methoxy-Dibenz(a,h)anthracene could make it more resistant to further microbial attack, as methylation can prevent the action of ring-cleavage enzymes. nih.gov This would classify it as a persistent metabolite in the environment.

Environmental Transport and Distribution Models (Research-Oriented)epa.gov

Research specifically modeling the environmental transport and distribution of 7-Methoxy-Dibenz(a,h)anthracene is not extensively available in peer-reviewed literature. However, its environmental fate can be inferred by examining the behavior of its parent compound, Dibenz(a,h)anthracene, a well-studied polycyclic aromatic hydrocarbon (PAH), and considering the influence of the methoxy functional group on its physicochemical properties.

The environmental transport of PAHs like Dibenz(a,h)anthracene is largely governed by their low water solubility and low vapor pressure. nih.gov These compounds tend to adsorb strongly to particulate matter in the atmosphere and sediment in aquatic systems. nih.govresearchgate.net

Atmospheric Transport:

PAHs are released into the atmosphere primarily from the incomplete combustion of organic materials. tpsgc-pwgsc.gc.caufz.de Once in the atmosphere, they can be transported over long distances while adsorbed to airborne particulate matter. nih.gov The distance of transport is dependent on the particle size, with smaller particles remaining airborne for longer periods, potentially leading to deposition far from the original source. nih.gov For instance, a particle suspended at a height of 20 meters with an average wind speed of 4 m/s could travel approximately 1,400 km over four days. nih.gov

The addition of a methoxy group to the dibenz(a,h)anthracene structure is expected to alter its volatility and partitioning behavior. Functional groups can significantly modify the environmental fate of the parent PAH. nih.gov While specific models for 7-Methoxy-Dibenz(a,h)anthracene are lacking, research on other substituted PAHs using quantum-chemical calculations like COSMOtherm has been employed to estimate atmospherically relevant partition coefficients. nih.gov These models help predict the equilibrium phase distribution of compounds in aerosols and clouds. nih.gov For some smaller PAHs with polar functional groups, the aqueous phase in a cloud can become a significant reservoir. nih.gov

Transport in Aquatic and Terrestrial Systems:

In aquatic environments, Dibenz(a,h)anthracene, due to its hydrophobicity, strongly adsorbs to suspended solids and sediments. researchgate.netufz.de The organic matter and clay content of soil and sediment are influential factors in the distribution of PAHs. researchgate.net The movement of these compounds in water is often associated with the transport of these sorbed particles. nih.gov

The soil-water partition coefficient (Koc) is a critical parameter in modeling the fate of hydrophobic compounds. Studies have been conducted to determine the Koc for various PAHs in different soil types. researchgate.netepa.gov These studies show that Koc values can vary significantly depending on the soil composition and the specific PAH. researchgate.netepa.gov The presence of a methoxy group would likely increase the polarity of the molecule compared to the parent PAH, which could influence its Koc value and, consequently, its mobility in soil and groundwater.

The following tables present data on the environmental distribution of the parent compound, Dibenz(a,h)anthracene, which provides a basis for understanding the potential environmental compartments for 7-Methoxy-Dibenz(a,h)anthracene.

Table 1: Reported Concentrations of Dibenz(a,h)anthracene in Various Environmental Media

Environmental MediumConcentration RangeReference
Aquatic Sediments< 0.01–2.88 ng/g researchgate.net
Water Systems< 0.01–0.07 ng/L researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Key Physicochemical Properties Influencing Environmental Transport of Dibenz(a,h)anthracene

PropertyValue/DescriptionImplication for TransportReference
Water SolubilityVery lowStrong adsorption to soil and sediment, limited leaching ufz.de
VolatilityLowSlow volatilization from soil and water surfaces ufz.de
AdsorptionStrongly adsorbs to organic matterLimited mobility in soil; transport primarily with particulate matter ufz.de

This table is interactive. You can sort the columns by clicking on the headers.

The Equilibrium Partitioning (EqP) approach is a framework used by regulatory bodies like the U.S. Environmental Protection Agency to derive sediment benchmarks for PAH mixtures. This methodology relies on the octanol-water partition coefficient (Kow) and the organic carbon-normalized sediment-water partition coefficient (Koc) to predict the bioavailable fraction of a chemical in sediment. While specific values for 7-Methoxy-Dibenz(a,h)anthracene are not available, the addition of a methoxy group would be expected to alter these partitioning coefficients, thereby influencing its behavior according to such models.

Advanced Applications and Future Research Directions

Strategies for Modifying Biological Activity through Structural Design

Dibenz(a,h)anthracene is classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A). wikipedia.org Its genotoxicity is believed to stem from its ability to intercalate into DNA, causing mutations. wikipedia.org A key area of future research is the strategic structural modification of the DBA molecule to modulate this biological activity. The goal is to design analogs with potentially reduced carcinogenicity or to explore other biological functions.

Strategies for modification could include:

Alteration of Functional Groups : The introduction, removal, or modification of functional groups can significantly alter a molecule's electronic properties, solubility, and metabolic pathways. For the parent compound of this article, the 7-methoxy group could be a target for modification. Changing its position or replacing it with other groups (e.g., hydroxyl, fluoro, or cyano groups) could influence how the molecule interacts with metabolic enzymes and biological targets like DNA.

Modifying Molecular Shape and Planarity : The planarity of PAHs is often linked to their ability to intercalate into DNA. Introducing bulky substituents could disrupt this planarity, potentially reducing its genotoxic effects. This approach is analogous to the computational design of molecules to fit or block specific protein binding sites, a strategy used in drug discovery. nih.gov

Synthesis of Novel Analogs : Creating a library of related compounds, such as ethanoanthracenes or other Diels-Alder adducts, allows for systematic evaluation of how structural changes affect biological endpoints. mdpi.com This approach facilitates the identification of structure-activity relationships that can guide the design of safer or biologically useful compounds. mdpi.com

Development of New Analytical Techniques for Trace Analysis

Given that dibenz(a,h)anthracene and its derivatives are environmental pollutants generated from the incomplete combustion of organic materials, developing highly sensitive analytical methods for their detection at trace levels is critical. wikipedia.orgwikipedia.org Research is focused on creating faster, more accurate, and greener analytical techniques. researchgate.netwalshmedicalmedia.com

Recent advancements include:

Advanced Chromatographic Methods : The standard methods of High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are being enhanced. nih.gov Newer techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offer superior separation efficiency, sensitivity, and accuracy, making them ideal for detecting trace levels of pharmaceuticals and pollutants in complex environmental matrices like water. walshmedicalmedia.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToF-MS) : For extremely complex samples such as polluted sediments, GCxGC coupled with a time-of-flight mass spectrometer provides enhanced resolving power, allowing for the identification of hundreds or even thousands of compounds, including alkylated and halogenated PAHs, in a single analysis. vu.nl

Improved Sample Preparation : Sample preparation is a vital step for isolating PAHs from complex matrices. nih.gov Innovations are moving towards miniaturized and green analytical methodologies that reduce the use of toxic solvents and minimize waste. researchgate.net Advanced solid-phase extraction (SPE) techniques using high-selectivity sorbents are being developed to improve the efficiency of analyte recovery and remove interfering substances. walshmedicalmedia.com

Computational Design of Novel Dibenz(a,h)anthracene Analogs

Computational chemistry offers a powerful tool for designing novel dibenz(a,h)anthracene analogs with tailored properties before undertaking complex and costly synthesis. nih.govresearchgate.net This theoretical approach can accelerate the discovery of new materials for electronics or compounds with specific biological activities. researchgate.net

A typical computational design workflow involves:

Defining the Target : The first step is to identify the desired property, whether it's higher charge carrier mobility, a specific emission wavelength for an OLED, or a modified interaction with a biological target.

In Silico Design : Starting with the core DBA structure, new analogs are designed by adding or modifying substituents. Computational models are then used to predict key parameters. For electronic applications, this includes calculating HOMO/LUMO energy levels, reorganization energies, and predicting molecular packing. researchgate.net For biological applications, it could involve molecular docking simulations to predict the binding affinity to a specific protein or DNA sequence. nih.gov

Simulation and Refinement : Techniques like molecular dynamics (MD) simulations can be used to assess the stability of the designed molecules and their interactions within a given environment (e.g., in a crystal lattice or at a protein binding site). nih.gov The results of these simulations provide insights that guide the refinement of the molecular design to better achieve the target properties. nih.govresearchgate.net

This in silico approach allows for the rapid screening of a large number of potential structures, enabling researchers to prioritize the most promising candidates for experimental synthesis and evaluation. researchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation / Other Names
Dibenz(a,h)anthracene DBA, 1,2:5,6-Dibenzanthracene
7-Methoxy-dibenz(a,h)anthracene -
n-dodecyl-dibenz(a,h)anthracene C12-DBA-C12
pentyl-cyclohexyl-dibenz(a,h)anthracene Cy5-DBA-Cy5
Phenyl-octyl-dibenz(a,h)anthracene Ph-DBA-C8
Pentacene -
Picene -
(Z,Z)-p-Styrylstilbene -
2,6-bis(dibenzo[b,d]furan-3-yl)anthracene BDBFAnt
Dibenz[a,j]anthracene (B1218775) -
Ethanoanthracene -

Integrated Omics Approaches in Biological Studies

Integrated omics represents a powerful approach in modern biological sciences, combining data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of biological systems. While specific integrated omics studies on 7-Methoxy-dibenz(a,h)anthracene are not extensively documented, the application of these techniques to related carcinogenic PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), offers a roadmap for future investigations.

The goal of employing integrated omics would be to elucidate the mechanisms of action of 7-Methoxy-dibenz(a,h)anthracene. For instance, a study might involve treating a biological system, such as a cell line or a model organism, with the compound and then simultaneously measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics).

Potential Research Workflow:

Genomic Analysis: Sequencing to identify any DNA mutations or adducts formed upon exposure to the compound.

Transcriptomic Analysis: Using techniques like RNA-Seq to identify genes that are up- or down-regulated.

Proteomic Analysis: Employing mass spectrometry to quantify changes in the proteome, identifying proteins whose expression levels are altered.

Metabolomic Analysis: Profiling changes in endogenous metabolites to understand the metabolic pathways affected by the compound.

By integrating these datasets, researchers could build a holistic model of the cellular response to 7-Methoxy-dibenz(a,h)anthracene, identifying key pathways involved in its potential toxicity or carcinogenicity. This approach allows for the discovery of biomarkers of exposure and effect, and can reveal novel therapeutic targets if the compound or its metabolites are found to be involved in disease processes. For example, comprehensive profiling of DNA methylation in cancer patients has demonstrated the power of omics in identifying epigenetic alterations. elsevierpure.com

Green Chemistry Approaches in Synthesis of Related Compounds

The synthesis of complex polycyclic aromatic hydrocarbons has traditionally involved multi-step processes that may use harsh reagents and produce significant waste. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of dibenz(a,h)anthracene and its derivatives is an active area of research.

Several modern synthetic strategies are being developed that align with the goals of green chemistry. These include:

Metal-Catalyzed Cyclizations: Ruthenium-catalyzed C-H arylation and palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives have been reported as efficient methods for constructing the dibenzo[a,h]anthracene framework. beilstein-journals.org These methods can offer higher atom economy and regioselectivity compared to classical methods.

Multicomponent Reactions: The use of indium(III) chloride as a catalyst in solvent-free multicomponent reactions to produce dibenzo[a,h]anthracene-diones from simple starting materials is another green approach. beilstein-journals.org This minimizes the use of volatile organic solvents.

Photocyclization: The synthesis of dibenz[a,j]anthracenes, isomers of dibenz[a,h]anthracene (B1670416), has been achieved through oxidative photocyclization, which utilizes light as a reagent. acs.org

Future research in the synthesis of 7-Methoxy-dibenz(a,h)anthracene could focus on adapting these greener methods. This would involve designing a synthetic route that incorporates the methoxy (B1213986) group at an early stage or introduces it efficiently onto a pre-formed dibenz(a,h)anthracene scaffold using a green chemical approach. The development of such synthetic routes is crucial for producing these compounds for research purposes in a more environmentally benign and sustainable manner.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 7-Methoxy-Dibenz(a,h)anthracene in synthesized samples?

  • Methodological Answer : Utilize gas chromatography (GC) with capillary columns coated with SE-52 stationary phase, which is validated for polycyclic aromatic hydrocarbons (PAHs). Compare retention indices (e.g., ~2710–2713) to reference data from structurally similar PAHs like 7,12-dimethylbenz[a]anthracene (DMBA) . For definitive confirmation, combine with high-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₉H₁₄O) and nuclear magnetic resonance (NMR) to assign methoxy group positioning.

Q. What safety protocols are critical when handling 7-Methoxy-Dibenz(a,h)anthracene in laboratory settings?

  • Methodological Answer : Adopt OSHA/NIOSH guidelines for PAHs:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize aerosol exposure .
  • PPE : Wear NIOSH-approved respirators (organic vapor/HEPA cartridges), nitrile gloves, and Tyvek® suits to prevent dermal contact .
  • Waste Disposal : Collect in amber glass containers with PTFE-lined caps to avoid photodegradation; incinerate at ≥850°C to prevent toxic byproducts .

Q. Which analytical techniques are optimal for quantifying 7-Methoxy-Dibenz(a,h)anthracene in environmental samples?

  • Methodological Answer : Employ HPLC-UV/Vis or HPLC-fluorescence detection with C18 reverse-phase columns. For complex matrices (e.g., soil/sediment), perform Soxhlet extraction using dichloromethane, followed by silica gel cleanup to isolate PAHs . Quantify against deuterated internal standards (e.g., toluene-d8) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting carcinogenicity data for 7-Methoxy-Dibenz(a,h)anthracene be resolved in mechanistic studies?

  • Methodological Answer : Investigate metabolic activation pathways using hepatic microsomal assays. Compare dihydrodiol metabolites (e.g., 3,4-dihydrodiol) generated via cytochrome P450 enzymes (CYP1A1/1B1) to assess mutagenic potential in Ames tests with TA98/Salmonella strains . Control for competing detoxification pathways (e.g., glutathione conjugation) by co-incubating with inhibitors like buthionine sulfoximine .

Q. What experimental designs mitigate false positives in genotoxicity assays for this compound?

  • Methodological Answer :

  • In vitro : Use p53-proficient cell lines (e.g., HepG2) to distinguish direct DNA damage from epigenetic effects. Include comet assay + γH2AX staining to validate double-strand breaks .
  • In vivo : Pair subcutaneous injection models (e.g., rodent skin carcinogenesis) with LC-MS/MS to measure adduct formation (e.g., N²-guanine adducts) as a direct biomarker .

Q. Why do environmental stability studies show variability in 7-Methoxy-Dibenz(a,h)anthracene degradation rates?

  • Methodological Answer : Variability arises from photolytic vs. microbial degradation pathways. For photolysis, conduct controlled UV irradiation (254 nm) in quartz reactors; monitor degradation kinetics via LC-MS and identify quinone intermediates . For microbial degradation, isolate PAH-degrading consortia (e.g., Sphingomonas spp.) from contaminated soils and optimize redox conditions (pH 7.2, 30°C) to enhance enzyme activity .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported retention indices (RI) for chromatographic separation?

  • Methodological Answer : Cross-validate RI values using multiple stationary phases (e.g., SE-52 vs. DB-5) and temperature programs. For example, SE-52 columns yield RI ~2713 at 271°C for DMBA, while DB-5 may shift RI by ±5 units due to polarity differences. Calibrate with NIST-certified PAH mixtures to harmonize inter-laboratory data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.